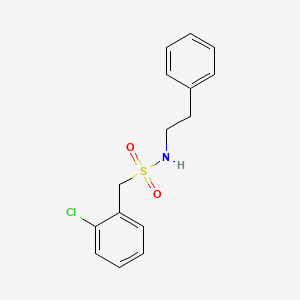

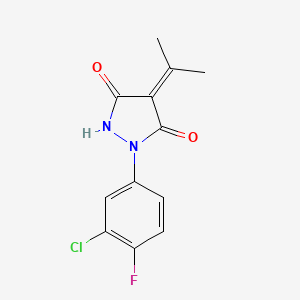

![molecular formula C20H21NO5 B5510270 8-(3,4-diethoxyphenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one](/img/structure/B5510270.png)

8-(3,4-diethoxyphenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

Synthesis of this compound and its derivatives has been achieved through various methods, highlighting the adaptability and efficiency of solvent-free conditions and ultrasound-promoted techniques. For instance, solvent-free synthesis under one-pot conditions has yielded novel derivatives with high efficiency, utilizing materials such as 3,4-(methylenedioxy)aniline and aldehydes (Wu Xiao-xi, 2015). Additionally, the use of ultrasound-acceleration has been explored to enhance reaction rates and yields under catalyst-free and solvent-free conditions, offering an environmentally friendly approach (D. Azarifar & D. Sheikh, 2012).

Molecular Structure Analysis

The molecular structure of related compounds exhibits conformational and configurational disorder, as evidenced by studies involving X-ray diffraction, NMR, and computational modeling. Such studies have provided insights into the complex chain of rings and hydrogen-bonded chains characteristic of these molecules, as well as their enantiomeric configurations (Paola Cuervo et al., 2009).

Chemical Reactions and Properties

Research has shown the versatility of these compounds in engaging in various chemical reactions, offering a rich library for further exploration in medicinal chemistry and other applications. Notable reactions include multi-component reactions facilitated by eco-friendly catalysts like TiO2 nanoparticles (Diksha Bhardwaj et al., 2019).

Applications De Recherche Scientifique

Aldose Reductase Inhibitors and Antioxidant Activities

Research has shown that compounds related to 8-(3,4-diethoxyphenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one have been designed as potent aldose reductase inhibitors. These inhibitors are significant in managing diabetic complications by preventing the accumulation of sorbitol, which can lead to cellular damage. Additionally, some of these compounds have demonstrated potent antioxidant activities, suggesting a dual therapeutic potential in treating diabetic complications by both inhibiting aldose reductase and mitigating oxidative stress (Qin et al., 2015).

Solvent-Free Synthesis Methods

There has been a focus on developing solvent-free, eco-friendly synthesis methods for compounds similar to 8-(3,4-diethoxyphenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one. These methods aim to reduce the environmental impact of chemical syntheses by eliminating the need for solvents. The synthesis of these compounds under solvent-free conditions using one-pot methodologies indicates a move towards more sustainable chemistry practices (Wu Xiao-xi, 2015).

Antibacterial Agents

Some derivatives of 8-(3,4-diethoxyphenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one have been studied for their antibacterial properties. These studies have aimed at understanding the structure-activity relationships to design compounds that are effective against a range of bacterial pathogens while minimizing potential side effects (Sánchez et al., 1995).

Green Chemistry Approaches

Research into the synthesis of 8-aryl-7,8-dihydro-[1,3]-dioxolo[4,5-g]quinolin-6(5H)-ones using green chemistry principles, such as the use of TiO2 nanoparticles and ultrasound acceleration, has been reported. These approaches highlight the potential for efficient, eco-friendly synthesis methods that reduce harmful chemical use and energy consumption (Bhardwaj et al., 2019).

Propriétés

IUPAC Name |

8-(3,4-diethoxyphenyl)-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]quinolin-6-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO5/c1-3-23-16-6-5-12(7-17(16)24-4-2)13-9-20(22)21-15-10-19-18(8-14(13)15)25-11-26-19/h5-8,10,13H,3-4,9,11H2,1-2H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABMQEKPAJPOABW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C2CC(=O)NC3=CC4=C(C=C23)OCO4)OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-(3,4-diethoxyphenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

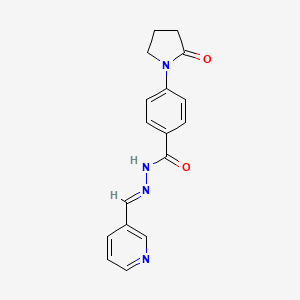

![(3S*,4R*)-4-(3-methoxyphenyl)-1-[(2-methoxypyridin-3-yl)carbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B5510195.png)

![4-{[(3-acetylphenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5510201.png)

![1-[3-(4-methyl-1-piperazinyl)-1-propyn-1-yl]cyclohexyl acetate](/img/structure/B5510224.png)

![1-methyl-3-(4-phenoxyphenyl)-4-[(2-phenyl-1-azetidinyl)methyl]-1H-pyrazole](/img/structure/B5510231.png)

![1,4,6-trimethyl-2-oxo-5-{[3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)propanoyl]amino}-1,2-dihydro-3-pyridinecarboxamide hydrochloride](/img/structure/B5510238.png)

![2-[4-(dimethylamino)benzylidene]-1-benzothiophen-3(2H)-one](/img/structure/B5510257.png)

![2-{1-[3-(1H-indazol-1-yl)propyl]-1H-imidazol-2-yl}-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine dihydrochloride](/img/structure/B5510263.png)

![ethyl {[5-bromo-3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]oxy}acetate](/img/structure/B5510280.png)

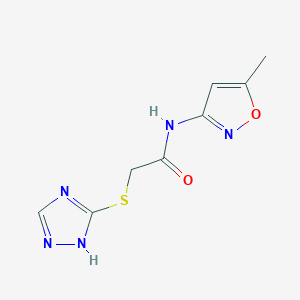

![3-cyclopentyl-N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethylpropanamide](/img/structure/B5510302.png)